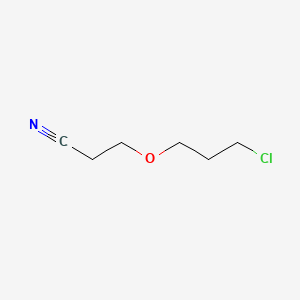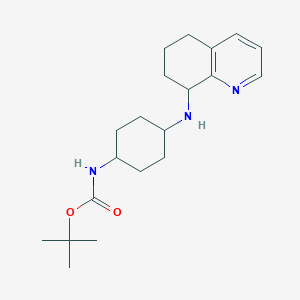
Glycyl-D-tryptophyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,5R,8R,11R)-11-((1H-Indol-3-yl)methyl)-14-amino-2,5-dibenzyl-8-(4-hydroxybenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid” is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups such as indole, amino, benzyl, hydroxybenzyl, and tetraoxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Indole Group: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Amino Acid Coupling: The amino acids are coupled using peptide synthesis techniques, often employing reagents like carbodiimides (e.g., DCC) to form peptide bonds.
Benzylation and Hydroxybenzylation:
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such complex molecules often involves automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process is optimized for yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzyl group, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and hydroxybenzyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group yields quinones, while reduction of carbonyl groups results in alcohols.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Biochemical Research: Studying protein-ligand interactions and enzyme kinetics.
Industrial Applications: Potential use in the synthesis of complex organic materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The indole group could play a crucial role in binding through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(2R,5R,8R,11R)-11-((1H-Indol-3-yl)methyl)-14-amino-2,5-dibenzyl-8-(4-hydroxybenzyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazatetradecan-1-oic acid: is similar to other peptide-based compounds with indole groups, such as tryptophan-containing peptides.
Unique Features: The presence of multiple functional groups and the specific stereochemistry make this compound unique, potentially offering distinct biological activities compared to simpler analogs.
Properties
CAS No. |
644997-10-4 |
|---|---|
Molecular Formula |
C40H42N6O7 |
Molecular Weight |
718.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H42N6O7/c41-23-36(48)43-34(22-28-24-42-31-14-8-7-13-30(28)31)39(51)45-33(20-27-15-17-29(47)18-16-27)37(49)44-32(19-25-9-3-1-4-10-25)38(50)46-35(40(52)53)21-26-11-5-2-6-12-26/h1-18,24,32-35,42,47H,19-23,41H2,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H,52,53)/t32-,33-,34-,35-/m1/s1 |
InChI Key |
JCLRHSNRYZJJJX-BAQBVXSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pyrrolo[1,2-a]pyrazine, 6,7-dibromo-1-chloro-](/img/structure/B12072674.png)




![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)

![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)

